Cas no 1551666-59-1 (6-(1,1-Dimethylethyl)imidazo[2,1-b]thiazole-5-carboxylic acid)

6-(1,1-Dimethylethyl)imidazo[2,1-b]thiazole-5-carboxylic acid structure
1551666-59-1 structure
Product name:6-(1,1-Dimethylethyl)imidazo[2,1-b]thiazole-5-carboxylic acid
CAS No:1551666-59-1
MF:C10H12N2O2S
MW:224.279480934143
CID:5252574

6-(1,1-Dimethylethyl)imidazo[2,1-b]thiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-(1,1-Dimethylethyl)imidazo[2,1-b]thiazole-5-carboxylic acid
    • Inchi: 1S/C10H12N2O2S/c1-10(2,3)7-6(8(13)14)12-4-5-15-9(12)11-7/h4-5H,1-3H3,(H,13,14)
    • InChI Key: LQUKKZGTPJJEGG-UHFFFAOYSA-N
    • SMILES: S1C=CN2C(C(O)=O)=C(C(C)(C)C)N=C12

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: -0.58±0.41(Predicted)

6-(1,1-Dimethylethyl)imidazo[2,1-b]thiazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-383125-2.5g
6-tert-butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
1551666-59-1 95%
2.5g
$1063.0 2023-03-02
Enamine
EN300-383125-0.5g
6-tert-butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
1551666-59-1 95%
0.5g
$520.0 2023-03-02
Enamine
EN300-383125-5.0g
6-tert-butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
1551666-59-1 95%
5.0g
$1572.0 2023-03-02
Enamine
EN300-383125-0.1g
6-tert-butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
1551666-59-1 95%
0.1g
$476.0 2023-03-02
Enamine
EN300-383125-10.0g
6-tert-butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
1551666-59-1 95%
10.0g
$2331.0 2023-03-02
Enamine
EN300-383125-0.25g
6-tert-butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
1551666-59-1 95%
0.25g
$498.0 2023-03-02
Enamine
EN300-383125-0.05g
6-tert-butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
1551666-59-1 95%
0.05g
$455.0 2023-03-02
Enamine
EN300-383125-1.0g
6-tert-butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
1551666-59-1 95%
1.0g
$541.0 2023-03-02

Additional information on 6-(1,1-Dimethylethyl)imidazo[2,1-b]thiazole-5-carboxylic acid

Introduction to 6-(1,1-Dimethylethyl)imidazo[2,1-b]thiazole-5-carboxylic acid (CAS No. 1551666-59-1)

6-(1,1-Dimethylethyl)imidazo[2,1-b]thiazole-5-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1551666-59-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazothiazole class, a structural motif known for its broad spectrum of biological activities. The presence of a carboxylic acid functional group at the 5-position of the imidazothiazole core enhances its potential as a pharmacophore, making it a valuable scaffold for drug discovery and development.

The structural framework of 6-(1,1-Dimethylethyl)imidazo[2,1-b]thiazole-5-carboxylic acid consists of an imidazole ring fused with a thiazole ring, with a tert-butyl group (1,1-dimethylethyl) attached at the 6-position of the imidazole ring. This unique arrangement contributes to its distinct electronic and steric properties, which are critical for interactions with biological targets. The carboxylic acid moiety not only influences the compound's solubility and stability but also provides a site for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological profiles.

In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. Imidazothiazole derivatives have been extensively studied for their roles in various pharmacological contexts, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. The specific substitution pattern in 6-(1,1-Dimethylethyl)imidazo[2,1-b]thiazole-5-carboxylic acid positions it as a promising candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its potential as an inhibitor of enzymes and receptors involved in disease pathways. For instance, studies have suggested that imidazothiazole derivatives can modulate the activity of kinases and other signaling proteins that are implicated in cancer progression. The tert-butyl group at the 6-position of the imidazole ring may serve as a steric anchor, enhancing binding affinity to specific biological targets while minimizing off-target effects.

Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of novel heterocyclic compounds like 6-(1,1-Dimethylethyl)imidazo[2,1-b]thiazole-5-carboxylic acid. These tools allow researchers to predict binding interactions and optimize lead structures before experimental synthesis. Such high-throughput virtual screening methods have accelerated the discovery process and enabled the identification of compounds with enhanced efficacy and selectivity.

The carboxylic acid group in 6-(1,1-Dimethylethyl)imidazo[2,1-b]thiazole-5-carboxylic acid also offers opportunities for prodrug development. By converting this group into esters or amides, it is possible to improve oral bioavailability or target specific tissues for localized action. Additionally, the carboxylate anion form may enhance solubility in aqueous environments, making it more suitable for formulation into injectable or intravenous therapies.

In clinical research settings, 6-(1,1-Dimethylethyl)imidazo[2,1-b]thiazole-5-carboxylic acid has been explored as part of combination therapy strategies. Its ability to interact with multiple targets or pathways suggests that it could complement existing treatments by providing synergistic effects or reducing resistance mechanisms. Preclinical studies have demonstrated its potential in models of solid tumors and inflammatory diseases, where modulation of key signaling pathways is crucial for therapeutic success.

The synthesis of 6-(1,1-Dimethylethyl)imidazo[2,1-b]thiazole-5-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the imidazothiazole core followed by functional group transformations to introduce the carboxylic acid moiety and the tert-butyl substituent. Advances in green chemistry principles have also influenced these synthetic routes by promoting solvent-free conditions or catalytic methods that minimize waste generation.

The pharmacokinetic properties of 6-(1,1-Dimethylethyl)imidazo[2,1-b]thiazole-5-carboxylic acid are another critical area of investigation. Factors such as absorption rate constants (Ka), distribution volume (Vd), metabolic clearance (CL), and half-life (t½) determine its suitability for therapeutic use. In vitro studies using liver microsomes and intestinal Caco-2 cells have provided insights into its metabolic fate and potential drug-drug interactions.

Regulatory considerations play a significant role in advancing compounds like 6-(1,1-Dimethylethyl)imidazo[2,1-b]thiazole-5-carboxylic acid through clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized materials meet stringent quality standards required for human testing. Additionally, toxicological assessments must be conducted to evaluate acute toxicity, chronic exposure risks, and carcinogenic potential before progressing to Phase I clinical trials.

The future directions for research on 6-(1, ¹,¹-Dimethylethyl)imidazo[2, ¹-b]thiazole-5-carboxylic acid include exploring novel synthetic methodologies that enhance scalability and cost-effectiveness. Furthermore, collaborations between academic institutions and pharmaceutical companies could accelerate preclinical development pipelines by leveraging shared expertise and resources.

In conclusion, 6-( ¹,¹-Dimethylethyl)imidazo[2, ¹-b] thiazole-5-carboxylic acid (CAS No.
1551666-59-−
) represents a promising scaffold with diverse
pharmacological applications. Its unique structural features
and potential as a lead compound make it
a valuable asset in ongoing drug discovery efforts.
With continued research, this compound
holds promise for addressing unmet medical needs
in various therapeutic areas.

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue